4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-33-18-8-6-16(7-9-18)24(32)25-13-12-21-28-27-20-10-11-23(29-30(20)21)35-15-22(31)26-17-4-3-5-19(14-17)34-2/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUTAZFYFUUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer activity. For instance, derivatives similar to 4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown promising results against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines with IC50 values ranging from 10 to 25 μM. The following table summarizes the observed IC50 values across different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 12.5 |
| A549 | 20.0 |
| SKM28 | 14.0 |
These results suggest that the compound may target specific pathways involved in tumor growth and survival.
The mechanism by which 4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exerts its effects involves the inhibition of key kinases associated with cancer progression. Notably, it has been reported to inhibit CSNK2A and PIM3 , two kinases implicated in oncogenic signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and triazole rings can markedly influence the biological activity of the compound. For example:
- Methoxy Substituents : The presence of methoxy groups has been correlated with enhanced potency against cancer cell lines.
- Thioether Linkage : The thioether bridge appears crucial for maintaining structural integrity and enhancing bioavailability.
Vergleich Mit ähnlichen Verbindungen
Electronic and Steric Effects
- Electron-Donating vs. The trifluoromethyl group (CAS: 872995-30-7) introduces both steric bulk and electronegativity, likely improving membrane permeability .
Hydrophobic Interactions
- The 4-methylbenzyl substituent (CAS: 872996-24-2) lacks the polar amino-oxoethyl linker present in the target compound, resulting in increased hydrophobicity, which may favor binding to lipophilic enzyme pockets .
Physicochemical Properties
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Use DMSO-d6 as solvent, referencing residual protons at 2.50 ppm (¹H) and 39.52 ppm (¹³C). Example shifts: δ 10.72 (s, NH), 8.09 (pyridazine protons) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with precision ≤ 0.3 ppm error .
- FTIR : Identify key functional groups (e.g., C=O at ~1596 cm⁻¹, S-C at ~1087 cm⁻¹) .
Q. Table 2: Hazard Classification (GHS)
| Hazard Type | Precautionary Measures |
|---|---|
| Acute Toxicity (Oral) | Avoid ingestion; use lab gloves |
| Skin Irritation | PPE, immediate washing |
| Respiratory Sensitivity | Fume hoods, N95 masks |
Advanced Question: How can reaction yields for triazolo-pyridazine intermediates be optimized?
Answer:
Yield optimization requires addressing:
- Stoichiometry : Maintain a 1:1 molar ratio of hydrazine derivatives to aldehydes to minimize side products .
- Cyclization Conditions : Adjust NaOCl concentration (e.g., 4 equivalents) and reaction time (3–6 hours) to balance conversion vs. decomposition .
- Solvent Choice : Ethanol enhances solubility of intermediates, while DMF may improve cyclization efficiency at elevated temperatures (50–60°C) .
Data Contradiction Note : Prolonged reaction times (>6 hours) with NaOCl reduce yields due to over-oxidation. Validate via TLC (Rf = 0.3–0.5 in CH₂Cl₂) .
Advanced Question: How should researchers resolve discrepancies in NMR or HRMS data during characterization?
Answer:
- NMR Anomalies :
- Impurity Peaks: Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .
- Solvent Artifacts: Ensure complete solvent removal under high vacuum (<0.1 mBar) .
- HRMS Deviations :
Case Study : A 0.3 ppm mass error in HRMS was traced to incomplete desalting; repurification via reversed-phase HPLC resolved the issue .
Advanced Question: What methodologies are suitable for evaluating this compound's potential biological activity?
Answer:
- In Vitro Assays :
- ADMET Profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
